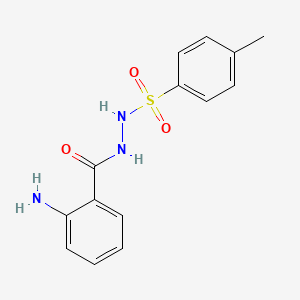

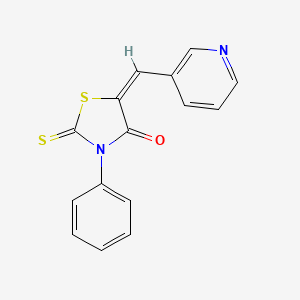

![molecular formula C6H7N3S B1661659 Imidazo[2,1-b][1,3]thiazol-3-ylmethanamine CAS No. 933722-74-8](/img/structure/B1661659.png)

Imidazo[2,1-b][1,3]thiazol-3-ylmethanamine

Vue d'ensemble

Description

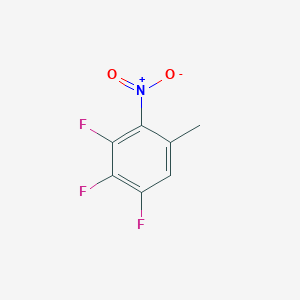

Imidazo[2,1-b][1,3]thiazol-3-ylmethanamine is a heterocyclic compound with a molecular weight of 153.21 . It is a powder in physical form . The IUPAC name for this compound is this compound .

Synthesis Analysis

The synthesis of this compound and its analogs has been the subject of various studies . The synthetic approaches are grouped by the degree of research done on the imidazothiazine scaffold, from more to less studied .Molecular Structure Analysis

The molecular structure of this compound is characterized by a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The InChI code for this compound is 1S/C6H7N3S/c7-3-5-4-10-6-8-1-2-9(5)6/h1-2,4H,3,7H2 .Chemical Reactions Analysis

This compound is part of the imidazothiazole class of compounds, which have been found to exhibit a wide range of biological activities . The chemical reactions involving this compound and its derivatives are still under investigation .Mécanisme D'action

Target of Action

Imidazo[2,1-b][1,3]thiazol-3-ylmethanamine is a compound that has been studied for its potential anticancer properties . The primary targets of this compound are cancer cells, particularly those of ovarian, colon, renal, and leukemia origin . The compound interacts with these cells, inhibiting their proliferation and inducing apoptosis .

Mode of Action

It is believed to interact with its targets through a series of steps, including amine-induced n-deprotection, oxidative aminocarbonylation of the triple bond (with csp h activation and formation of a 2-ynamide intermediate), dearomative cyclization (by intramolecular conjugate addition of thioazolic nitrogen to the 2-ynamide moiety) and aromatization by proton-shift isomerization .

Biochemical Pathways

The compound’s interaction with its targets affects various biochemical pathways. It is known to induce cellular apoptosis, a process that involves a variety of biochemical pathways including the intrinsic and extrinsic apoptotic pathways . .

Pharmacokinetics

It is known that the compound undergoes oxidative metabolism in human liver microsomes to yield glutathione conjugates This suggests that the compound may be metabolized in the liver and excreted via the biliary system

Result of Action

The primary result of the action of this compound is the inhibition of cancer cell proliferation and the induction of apoptosis . This leads to a decrease in the number of cancer cells and potentially to the shrinkage of tumors. The compound has shown promising results in vitro, displaying broad-spectrum antiproliferative activity against a variety of cancer cell lines .

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of Imidazo[2,1-b][1,3]thiazol-3-ylmethanamine is its unique chemical structure, which makes it an ideal candidate for the development of new drugs and therapeutic agents. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in the lab.

Orientations Futures

There are many potential future directions for the research and development of Imidazo[2,1-b][1,3]thiazol-3-ylmethanamine. Some of these include:

1. Further studies on the mechanism of action of this compound, including its effects on various signaling pathways in the body.

2. Development of new drugs and therapeutic agents based on the chemical structure of this compound.

3. Studies on the potential application of this compound in the treatment of other diseases, including autoimmune diseases and infectious diseases.

4. Investigation of the pharmacokinetics and pharmacodynamics of this compound in animal models and humans.

5. Development of new methods for synthesizing and purifying this compound.

In conclusion, this compound is a chemical compound that has shown promising results in scientific research for its potential application in various fields, including medicinal chemistry and drug development. Further research is needed to fully understand the mechanism of action of this compound and its potential application in the treatment of various diseases.

Applications De Recherche Scientifique

Applications anticancéreuses

Le composé Imidazo[2,1-b][1,3]thiazol-3-ylmethanamine a montré des résultats prometteurs dans la recherche sur le cancer. Des études ont comparé son effet cytotoxique à celui de médicaments anticancéreux bien connus comme le cisplatine et le sorafénib, indiquant son efficacité potentielle contre une large gamme de lignées cellulaires cancéreuses humaines .

Activités antibactériennes

La recherche a également exploré les activités antibactériennes des dérivés de l'imidazo[2,1-b]thiazole. Ces composés, y compris l'this compound, ont été trouvés pour présenter de fortes activités antibactériennes contre diverses souches bactériennes .

Safety and Hazards

Analyse Biochimique

Cellular Effects

Imidazo[2,1-b][1,3]thiazol-3-ylmethanamine has been shown to exhibit antiproliferative activity against a broad spectrum of cell lines It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Propriétés

IUPAC Name |

imidazo[2,1-b][1,3]thiazol-3-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3S/c7-3-5-4-10-6-8-1-2-9(5)6/h1-2,4H,3,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKOOJZXSWSROLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=CSC2=N1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701289787 | |

| Record name | Imidazo[2,1-b]thiazole-3-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701289787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

933722-74-8 | |

| Record name | Imidazo[2,1-b]thiazole-3-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=933722-74-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imidazo[2,1-b]thiazole-3-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701289787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

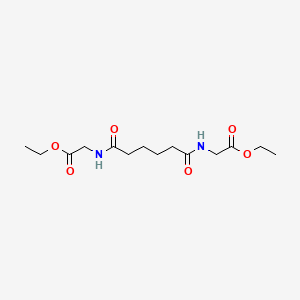

![2-[(2,6-Dimethylmorpholin-4-YL)methyl]-3H-thieno[3,2-D]pyrimidin-4-one](/img/structure/B1661581.png)

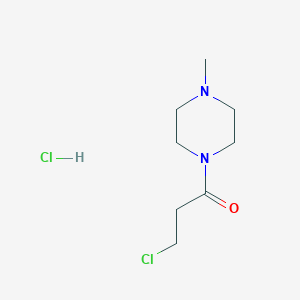

![1-[1-(2-{4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetyl)piperidin-4-yl]-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B1661592.png)

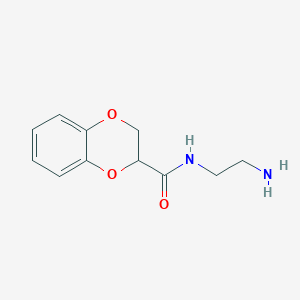

![Ethyl 5-benzyl-2-[(4-ethylbenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B1661596.png)

![Benzoic acid, 4-[(1S)-1-hydrazinylethyl]-](/img/structure/B1661598.png)